molecular formula C7H13F2NO B14769104 4-(Difluoromethoxy)-3-methylpiperidine

4-(Difluoromethoxy)-3-methylpiperidine

Katalognummer: B14769104
Molekulargewicht: 165.18 g/mol
InChI-Schlüssel: PIQMAUZIDIECHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethoxy)-3-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The difluoromethoxy group in this compound introduces unique chemical properties, making it a valuable molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methylpiperidine typically involves the introduction of the difluoromethoxy group into a piperidine ring. One common method is the reaction of 3-methylpiperidine with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base such as potassium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Difluoromethoxy)-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidines .

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethoxy)-3-methylpiperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Difluoromethoxy)-3-methylpiperidine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For instance, the compound may inhibit specific enzymes by binding to their active sites, leading to altered biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • 4-(Difluoromethoxy)aniline
  • 4-(Difluoromethoxy)phenyl isocyanate
  • Difluoromethoxylated ketones

Comparison: 4-(Difluoromethoxy)-3-methylpiperidine is unique due to the presence of both the difluoromethoxy group and the piperidine ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, while 4-(Difluoromethoxy)aniline and 4-(Difluoromethoxy)phenyl isocyanate also contain the difluoromethoxy group, their chemical behavior and applications differ significantly due to the absence of the piperidine ring .

Eigenschaften

Molekularformel

C7H13F2NO

Molekulargewicht

165.18 g/mol

IUPAC-Name

4-(difluoromethoxy)-3-methylpiperidine

InChI

InChI=1S/C7H13F2NO/c1-5-4-10-3-2-6(5)11-7(8)9/h5-7,10H,2-4H2,1H3

InChI-Schlüssel

PIQMAUZIDIECHE-UHFFFAOYSA-N

Kanonische SMILES

CC1CNCCC1OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.